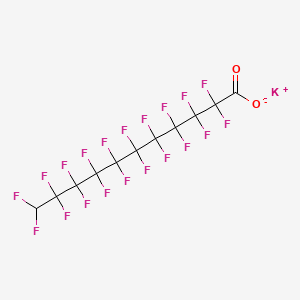![molecular formula C9H10ClF3N2 B13427176 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H9F3N2·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropanamine moiety.
Vorbereitungsmethoden
The synthesis of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The starting material, 2-chloro-3-trifluoromethylpyridine, is reacted with a suitable amine to form the pyridine ring.
Cyclopropanation: The pyridine derivative is then subjected to cyclopropanation using a reagent such as diazomethane or a similar cyclopropanating agent.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in its binding to enzymes or receptors, modulating their activity. The cyclopropanamine moiety may also contribute to its overall biological effects by influencing the compound’s conformation and reactivity .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanamine hydrochloride: This compound has a similar structure but differs in the position of the trifluoromethyl group on the pyridine ring.
1-(Trifluoromethyl)cyclopropanamine hydrochloride: This compound lacks the pyridine ring, making it structurally simpler.
The unique combination of the trifluoromethyl group, pyridine ring, and cyclopropanamine moiety in this compound distinguishes it from these similar compounds, contributing to its specific properties and applications.
Eigenschaften
Molekularformel |
C9H10ClF3N2 |
|---|---|
Molekulargewicht |
238.64 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-6(2-1-5-14-7)8(13)3-4-8;/h1-2,5H,3-4,13H2;1H |
InChI-Schlüssel |
YMIUYZCRZJAIBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(N=CC=C2)C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)






![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)


![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
